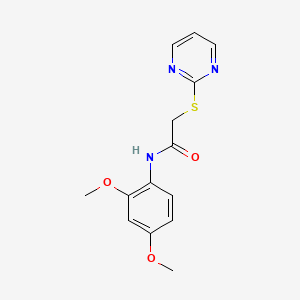
N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfanylacetamide group and a 2,4-dimethoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a sulfanylacetamide group, and a 2,4-dimethoxyphenyl group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of “N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide” would likely be influenced by the pyrimidine ring, the sulfanylacetamide group, and the 2,4-dimethoxyphenyl group . The exact reactions it undergoes would depend on the conditions and the other reactants present.Applications De Recherche Scientifique
Spectroscopic and Molecular Structure Investigation
- Comprehensive structural studies on similar Schiff-base molecules related to N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide reveal insights into their stability, electronic structures, and structure-activity relationships. These studies utilize techniques like FTIR, NMR, UV-Vis, and MS, alongside theoretical methods like DFT and HF. Such research is crucial for understanding the molecular characteristics and potential applications of these compounds in various scientific fields (Mansour & Ghani, 2013).
Radiosynthesis for PET Imaging
- Compounds within the same chemical family are used for radiosynthesis, a process crucial for creating radioligands for PET imaging. For example, [18F]PBR111, synthesized using a similar compound, aids in imaging the translocator protein (18 kDa) with PET. Such applications are significant in medical imaging and diagnostics (Dollé et al., 2008).
In Vivo Pharmacological Research for Anticonvulsant Applications
- In silico and in vivo studies of structurally similar compounds, such as Epirimil, have shown promising results as anticonvulsants. These studies include ADMET analysis, molecular docking, and in vivo testing on animal models. This line of research highlights the potential of N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide derivatives in treating epilepsy and related disorders (Severina et al., 2020).
Corrosion Inhibition Properties
- Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, closely related to the compound , demonstrates their effectiveness as corrosion inhibitors. This application is significant in materials science and engineering for protecting metals in corrosive environments (Yıldırım & Cetin, 2008).
Anti-Microbial Activity
- Compounds with a similar structure have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, which is crucial in the medical field to combat resistant strains of bacteria and fungi (Nunna et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-10-4-5-11(12(8-10)20-2)17-13(18)9-21-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBELRGZZVQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

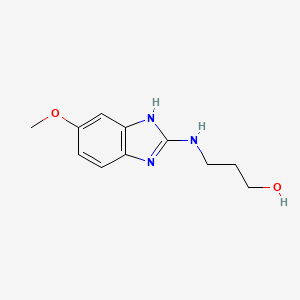

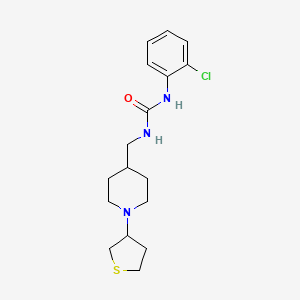
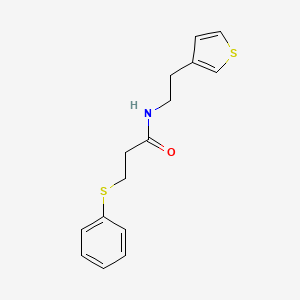
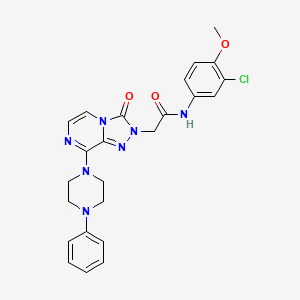
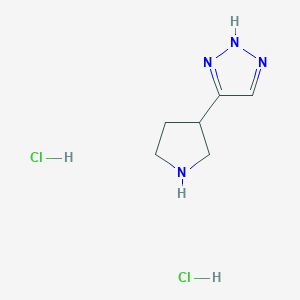

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
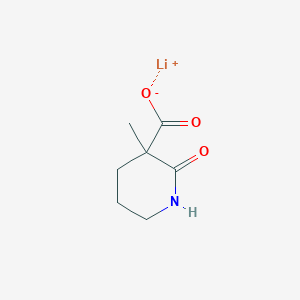
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
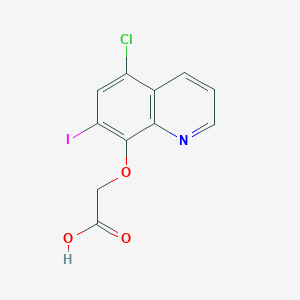
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)